Potassium hexabromoiridate(IV)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Potassium hexabromoiridate(IV) is a chemical compound with the molecular formula Br6IrK2 . It has a molecular weight of 749.838 g/mol . The compound is black in color and crystalline in form .

Synthesis Analysis

A new method of synthesis of potassium hexabromoiridate(IV) was developed . The synthesis process involved the use of K2[IrCl6] and KBr, which were heated until the solution changed color from dark red to light green . The solution was then evaporated to a minimum volume and concentrated HBr was added .Molecular Structure Analysis

The complex was studied using X-ray diffraction and elemental analyses and electronic absorption, IR, and Raman spectroscopy methods . The crystallographic parameters are: a = 10.298(5) Å, V = 1092.1 Å 3, Z = 4, space group Fm3m, ρ(calcd) = 4.560 g/cm 3 .Physical And Chemical Properties Analysis

Potassium hexabromoiridate(IV) is a black crystalline solid . It has a molecular weight of 749.86 . The compound is hygroscopic .Scientific Research Applications

Homogeneous Catalysis

Potassium hexabromoiridate(IV) is recognized as a precious metal compound that serves as a homogeneous catalyst . This application is crucial in various chemical reactions where the catalyst and the reactants are in the same phase, typically liquid. It facilitates reactions by providing an alternative pathway with a lower activation energy.

Coordination Chemistry

The compound is used extensively in coordination chemistry to synthesize complex salts with bromides and chlorides of metals in the +4 oxidation state . These salts often have structures similar to the K2[PtCl6] type, which are of significant interest for their unique chemical and physical properties.

Spectroscopic Analysis

Potassium hexabromoiridate(IV) has been studied using X-ray diffraction , elemental analyses , and electronic absorption , IR , and Raman spectroscopy methods . These techniques are essential for understanding the electronic structure and bonding characteristics of the compound, which can be applied in material science and molecular engineering.

Crystallography

The compound’s crystallographic parameters have been determined, such as its lattice constant and space group, which are vital for the study of crystalline materials . This information is used to predict and explain various physical attributes like thermal and electrical conductivity.

Thermal Decomposition Studies

Potassium hexabromoiridate(IV) has been the subject of research to understand its thermal decomposition in an inert atmosphere . The knowledge gained from these studies can be applied to the safe handling and storage of the compound, as well as in the design of thermal processes in industrial applications.

Synthesis of Molecular Borromean Rings

This compound has been used in the selective synthesis of iridium(III)-derived molecular Borromean rings . These structures are a fascinating subject of study in supramolecular chemistry due to their non-interlocking yet inseparable rings, which have potential applications in nanotechnology and molecular machines.

Electrochemiluminescence Labels

Potassium hexabromoiridate(IV) is involved in creating highly efficient electrochemiluminescence labels comprising iridium(III) complexes . These labels have applications in bioassays and medical diagnostics, where they are used for the detection of various biological markers.

Development of New Synthesis Methods

Research has been conducted to develop new methods for synthesizing Potassium hexabromoiridate(IV), which can lead to more efficient and cost-effective production processes . This is particularly important for the large-scale industrial use of the compound in various applications mentioned above.

Safety and Hazards

Mechanism of Action

Mode of Action

It is known that the compound can undergo thermal decomposition in an inert atmosphere .

Pharmacokinetics

As an inorganic compound, its bioavailability may be influenced by factors such as solubility and stability .

Result of Action

It has been observed that the compound undergoes thermal decomposition, resulting in the formation of potassium bromide and metallic iridium .

Action Environment

The action, efficacy, and stability of potassium hexabromoiridate(IV) can be influenced by various environmental factors. For instance, the compound’s thermal decomposition is observed in an inert atmosphere .

properties

IUPAC Name |

dipotassium;hexabromoiridium(2-) |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6BrH.Ir.2K/h6*1H;;;/q;;;;;;+4;2*+1/p-6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSDYABYRTHADQA-UHFFFAOYSA-H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

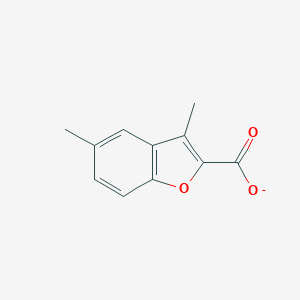

[K+].[K+].Br[Ir-2](Br)(Br)(Br)(Br)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Br6IrK2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

749.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Potassium hexabromoiridate(IV) | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.